6-Hydrazinylnicotinamide
Overview
Description
6-Hydrazinylnicotinamide is a versatile chemical compound known for its applications in various fields, including medicinal chemistry and radiopharmaceuticals. It is a derivative of nicotinamide, featuring a hydrazine group attached to the pyridine ring. This compound has garnered significant interest due to its ability to form stable complexes with metals and its potential use in diagnostic imaging and therapeutic applications.
Mechanism of Action
Target of Action
6-Hydrazinylnicotinamide primarily targets the Glucose-6-phosphate dehydrogenase (G6PD) enzyme . G6PD is a crucial enzyme in the pentose phosphate pathway, a metabolic pathway parallel to glycolysis, which generates NADPH and pentoses (5-carbon sugars) as well as ribose 5-phosphate, a precursor for the synthesis of nucleotides .
Mode of Action
This compound acts as a competitive inhibitor of the G6PD enzyme . It competes with the natural substrate, NADP+, for the active site of the enzyme, thereby inhibiting its activity . This inhibition disrupts the normal function of the pentose phosphate pathway, leading to significant changes in cellular metabolism .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the pentose phosphate pathway . By inhibiting G6PD, this compound reduces the production of NADPH, a critical molecule for various cellular processes, including the neutralization of reactive oxygen species and the synthesis of lipids . This disruption can lead to oxidative stress and altered lipid metabolism .
Pharmacokinetics
Given its structural similarity to nicotinamide, it may share similar adme properties
Result of Action
The inhibition of G6PD by this compound can lead to ATP depletion and increased levels of reactive oxygen species (ROS) in cells . This can cause cellular stress and potentially lead to cell death . In cancer cells, this compound has been shown to synergize with DNA-crosslinking chemotherapy agents, such as cisplatin, to enhance their cytotoxic effects .
Biochemical Analysis
Biochemical Properties
6-Hydrazinylnicotinamide plays a significant role in biochemical reactions. It is known to interact with various enzymes, proteins, and other biomolecules. For instance, it has been found to be a competitive inhibitor of the NADP+ dependent enzyme, glucose-6-phosphate dehydrogenase (G6PD) . This interaction is crucial as it leads to ATP depletion and synergizes with DNA-crosslinking chemotherapy agents, such as Cisplatin, in killing cancer cells .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It has been observed to significantly lower the viability of human AR+, hormone-sensitive prostate cancer cell lines LNCaP and LAPC4, as well as CRPC derivatives C4-2 and 22Rv1 . It also increases ROS levels in these cells, indicating that this compound is blocking the cells’ antioxidant defenses .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to the NADP+ dependent enzyme, glucose-6-phosphate dehydrogenase (G6PD), inhibiting its activity . This interaction leads to ATP depletion and enhances the activity of DNA-crosslinking chemotherapy agents, contributing to the death of cancer cells .
Metabolic Pathways
This compound is involved in several metabolic pathways. It plays a role in the synthesis of new heteroaryl-linked pyridinohydrazones
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-Hydrazinylnicotinamide can be synthesized through several methods. One common approach involves the reaction of 6-chloronicotinamide with hydrazine hydrate. The reaction typically occurs in an ethanol solvent under reflux conditions, yielding this compound as the primary product .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: 6-Hydrazinylnicotinamide undergoes various chemical reactions, including:
Condensation Reactions: It reacts with aldehydes and ketones to form hydrazones, which are useful intermediates in organic synthesis.
Cyclization Reactions: It can participate in cyclization reactions to form heterocyclic compounds, such as pyrazoles and oxadiazoles.
Common Reagents and Conditions:
Condensation Reactions: Typically involve aldehydes or ketones in the presence of an acid catalyst.
Cyclization Reactions: Often carried out in ethanol or other suitable solvents under reflux conditions.
Major Products:
Hydrazones: Formed from condensation reactions.
Heterocyclic Compounds: Such as pyrazoles and oxadiazoles, formed from cyclization reactions.
Scientific Research Applications
6-Hydrazinylnicotinamide has a wide range of applications in scientific research:
Radiopharmaceuticals: It is used as a bifunctional coupling agent for labeling small biomolecules with technetium-99m, a radioisotope used in diagnostic imaging.
Medicinal Chemistry: It serves as a precursor for the synthesis of various bioactive compounds, including those with antimicrobial and anticancer properties.
Biological Research: Its derivatives are used to study enzyme mechanisms and as probes for biochemical assays.
Comparison with Similar Compounds
Nicotinamide: A precursor to 6-Hydrazinylnicotinamide, known for its role in NAD+ synthesis and various biological functions.
Hydrazinonicotinic Acid: Another derivative with similar applications in radiopharmaceuticals and medicinal chemistry.
Uniqueness: this compound stands out due to its dual functionality, combining the properties of nicotinamide and hydrazine. This unique combination allows it to form stable metal complexes and participate in diverse chemical reactions, making it a valuable tool in both research and industrial applications .
Properties
IUPAC Name |
6-hydrazinylpyridine-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4O/c7-6(11)4-1-2-5(10-8)9-3-4/h1-3H,8H2,(H2,7,11)(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHNXJRVXHHTIKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)N)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50469784 | |
Record name | 3-Pyridinecarboxamide, 6-hydrazinyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50469784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69879-23-8 | |
Record name | 6-Hydrazinonicotinamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=69879-23-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Pyridinecarboxamide, 6-hydrazinyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50469784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-hydrazinylpyridine-3-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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